REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([NH2:11])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[H+].[B-:13]([F:17])([F:16])([F:15])[F:14].CC(C)CCO[N:23]=O.C(OCC)C>O1CCCC1>[F:14][B-:13]([F:17])([F:16])[F:15].[N:1]1[C:10]2[C:5](=[CH:6][C:7]([N+:11]#[N:23])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2,6.7|
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)N
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
10.7 mL
|
Type
|
reactant
|
Smiles
|
CC(CCON=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F.N1=CC=CC2=CC(=CC=C12)[N+]#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |